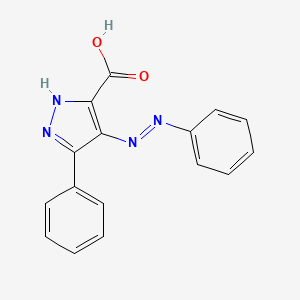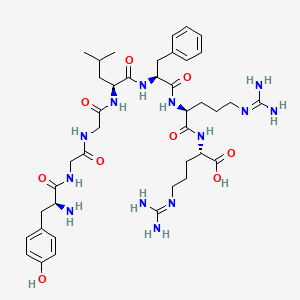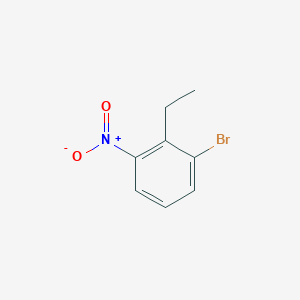![molecular formula C33H40O3 B12522672 [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol CAS No. 848474-30-6](/img/structure/B12522672.png)
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol is an organic compound that features an anthracene moiety attached to a phenyl ring, which is further substituted with hexyloxy groups and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to attach the anthracene moiety to the phenyl ring . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under inert atmosphere conditions to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The anthracene moiety can be reduced under specific conditions to form dihydroanthracene derivatives.
Substitution: The hexyloxy groups can be substituted with other alkoxy or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while reduction of the anthracene moiety would yield dihydroanthracene derivatives.
Scientific Research Applications
[4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Mechanism of Action
The mechanism of action of [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol involves its interaction with specific molecular targets. The anthracene moiety can participate in π-π stacking interactions, while the hexyloxy groups can enhance solubility and facilitate interactions with other molecules. The methanol group can form hydrogen bonds, contributing to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Compared to similar compounds, [4-(Anthracen-9-YL)-3,5-bis(hexyloxy)phenyl]methanol stands out due to the presence of hexyloxy groups and a methanol group, which impart unique solubility and reactivity properties. These functional groups can enhance the compound’s performance in specific applications, such as organic electronics and materials science .
Properties
CAS No. |
848474-30-6 |
|---|---|
Molecular Formula |
C33H40O3 |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(4-anthracen-9-yl-3,5-dihexoxyphenyl)methanol |
InChI |
InChI=1S/C33H40O3/c1-3-5-7-13-19-35-30-21-25(24-34)22-31(36-20-14-8-6-4-2)33(30)32-28-17-11-9-15-26(28)23-27-16-10-12-18-29(27)32/h9-12,15-18,21-23,34H,3-8,13-14,19-20,24H2,1-2H3 |
InChI Key |
ZOZJYPIEHYUJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC(=CC(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)OCCCCCC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)

![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)



![(2R)-2-[(Phenylcarbamoyl)amino]-4-sulfobutanoic acid](/img/structure/B12522636.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-nitrophenyl)thio]phenyl]-](/img/structure/B12522642.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)

![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
![2-[2,2-Dimethyl-5-(2-methylideneoct-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12522668.png)
![{3-Iodo-4-[(E)-(pyrrolidin-1-yl)diazenyl]phenyl}(phenyl)methanone](/img/structure/B12522673.png)
